molecular formula C9H21NO B039610 5-(Aminomethyl)-6-methylheptan-1-ol CAS No. 119026-20-9

5-(Aminomethyl)-6-methylheptan-1-ol

Cat. No. B039610
CAS RN: 119026-20-9
M. Wt: 159.27 g/mol
InChI Key: QYXPZNXJDZZJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-6-methylheptan-1-ol, also known as AMH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. AMH is a chiral compound with two enantiomers, (R)-AMH and (S)-AMH.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylheptan-1-ol is not fully understood. However, it has been suggested that it may act by modulating the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. 5-(Aminomethyl)-6-methylheptan-1-ol has also been found to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(Aminomethyl)-6-methylheptan-1-ol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 5-(Aminomethyl)-6-methylheptan-1-ol has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 5-(Aminomethyl)-6-methylheptan-1-ol has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Aminomethyl)-6-methylheptan-1-ol in lab experiments is its potential therapeutic applications. 5-(Aminomethyl)-6-methylheptan-1-ol has been found to have a range of biological effects, making it a versatile compound for research. However, the synthesis of 5-(Aminomethyl)-6-methylheptan-1-ol is complex and requires expertise in organic chemistry. Additionally, the cost of synthesizing 5-(Aminomethyl)-6-methylheptan-1-ol may limit its use in lab experiments.

Future Directions

There are several future directions for research on 5-(Aminomethyl)-6-methylheptan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 5-(Aminomethyl)-6-methylheptan-1-ol and its effects on the brain. Another area of interest is the development of more efficient synthesis methods for 5-(Aminomethyl)-6-methylheptan-1-ol. Additionally, the potential use of 5-(Aminomethyl)-6-methylheptan-1-ol as a therapeutic agent in cancer treatment warrants further investigation.
Conclusion:
In conclusion, 5-(Aminomethyl)-6-methylheptan-1-ol is a promising compound for scientific research due to its potential therapeutic applications. The synthesis of 5-(Aminomethyl)-6-methylheptan-1-ol is complex and requires expertise in organic chemistry. 5-(Aminomethyl)-6-methylheptan-1-ol has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Future research on 5-(Aminomethyl)-6-methylheptan-1-ol should focus on its mechanism of action and its potential use as a therapeutic agent in various fields of medicine.

Synthesis Methods

The synthesis of 5-(Aminomethyl)-6-methylheptan-1-ol involves the reaction of 5-(bromomethyl)-6-methylheptan-1-ol with ammonia under high pressure and temperature. The resulting product is then purified using chromatography. The synthesis of 5-(Aminomethyl)-6-methylheptan-1-ol is complex and requires expertise in organic chemistry.

Scientific Research Applications

5-(Aminomethyl)-6-methylheptan-1-ol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 5-(Aminomethyl)-6-methylheptan-1-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

119026-20-9

Product Name

5-(Aminomethyl)-6-methylheptan-1-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

5-(aminomethyl)-6-methylheptan-1-ol

InChI

InChI=1S/C9H21NO/c1-8(2)9(7-10)5-3-4-6-11/h8-9,11H,3-7,10H2,1-2H3

InChI Key

QYXPZNXJDZZJDI-UHFFFAOYSA-N

SMILES

CC(C)C(CCCCO)CN

Canonical SMILES

CC(C)C(CCCCO)CN

synonyms

1-Heptanol, 5-(aminomethyl)-6-methyl-

Origin of Product

United States

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